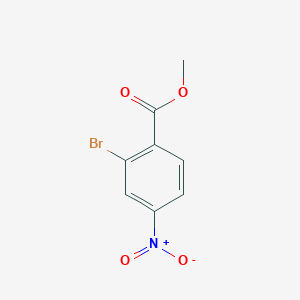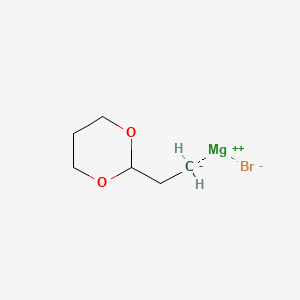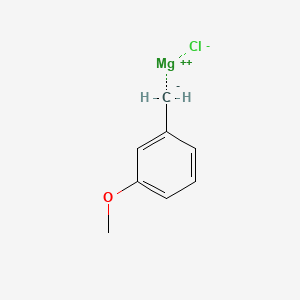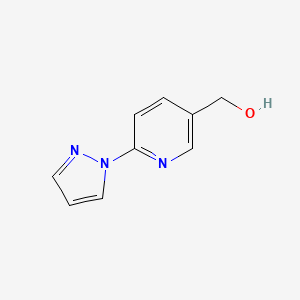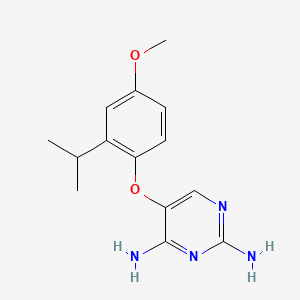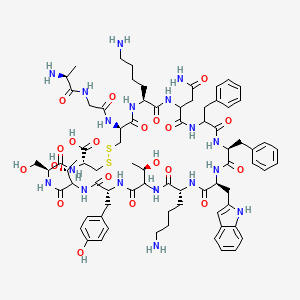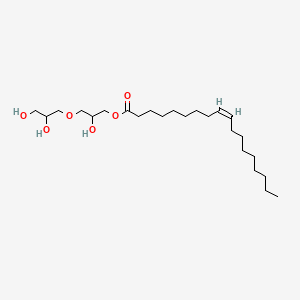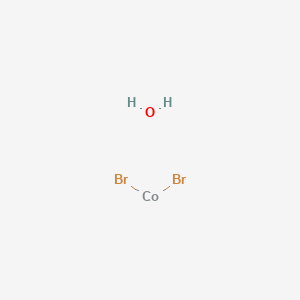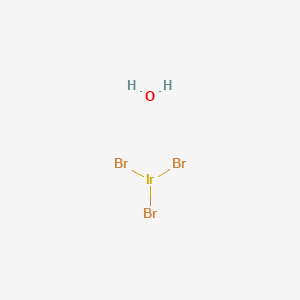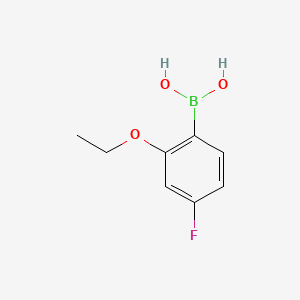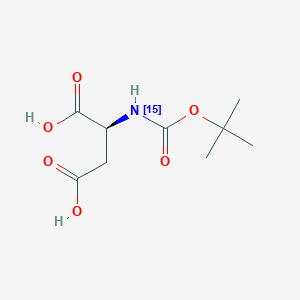
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is a useful research compound. Its molecular formula is C16H25F6N3PRu and its molecular weight is 505.4 g/mol. The purity is usually 95%.
The exact mass of the compound Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Application 1: Hydrosilylation of Alkynes
- Summary of Application: This compound is used as a catalyst for the hydrosilylation of internal and terminal alkynes .
- Methods of Application: While the exact procedures can vary, generally, the catalyst is mixed with the alkyne and the hydrosilane in a suitable solvent. The reaction mixture is then heated to initiate the reaction .
- Results or Outcomes: The outcome of this reaction is the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne, forming a vinylsilane .
Application 2: Cycloisomerization of Diynes
- Summary of Application: This compound is also used as a catalyst for the cycloisomerization of diynes .
- Methods of Application: In a typical procedure, the catalyst is added to a solution of the diyne in a suitable solvent. The reaction is then heated to promote cyclization .
- Results or Outcomes: The result of this reaction is the formation of a cyclic compound from the linear diyne .
Application 3: Transformation of Alcohols to Amides
- Summary of Application: It is used as a ligand in “one-pot” iridium-catalyzed transformation of alcohols to amides .
- Methods of Application: The alcohol, amine, and catalyst are combined in a single reaction vessel and heated. The alcohol is converted to an amide in a single step without the need for isolation of intermediates .
- Results or Outcomes: The result of this reaction is the direct conversion of an alcohol to an amide, which is a valuable transformation in organic synthesis .
Application 4: Synthesis of Furans from Bis(Alkynes) and DMSO
- Summary of Application: This compound is used as a catalyst for the synthesis of furans from bis(alkynes) and dimethyl sulfoxide (DMSO) .
- Methods of Application: The catalyst, bis(alkynes), and DMSO are combined in a reaction vessel and heated to promote the reaction .
- Results or Outcomes: The result of this reaction is the formation of furan compounds .
Application 5: Metal Organic Chemical Vapor Deposition of Iron
- Summary of Application: It is used as a growth modifier chemical during metal organic chemical vapor deposition of iron from iron pentacarbonyl .
- Methods of Application: In a typical procedure, the compound is introduced into the reaction chamber along with iron pentacarbonyl. The mixture is then heated to vaporize the precursors and deposit iron onto a substrate .
- Results or Outcomes: The result of this process is the deposition of iron onto a substrate, which can be used in various applications such as the fabrication of electronic devices .
Application 6: Regeneration of Nicotinamide Adenine Dinucleotide
- Summary of Application: It acts as an electron mediator in the regeneration process of nicotinamide adenine dinucleotide .
- Methods of Application: The compound is added to a solution containing nicotinamide adenine dinucleotide (NAD) and a suitable reducing agent. The mixture is then stirred to promote the regeneration of NAD .
- Results or Outcomes: The result of this process is the regeneration of NAD, which is a crucial cofactor in many biochemical reactions .
Application 7: Radical Cation Catalyzed Cycloaddition Reaction with Allenes
- Summary of Application: This compound undergoes a radical cation catalyzed cycloaddition reaction with allenes .
- Methods of Application: The compound and allene are combined in a reaction vessel and heated to promote the reaction .
- Results or Outcomes: The result of this reaction is the formation of a Diels-Alder product .
Application 8: Metal Organic Chemical Vapor Deposition of Iron
- Summary of Application: It is used as a growth modifier chemical during metal organic chemical vapor deposition of iron from iron pentacarbonyl .
- Methods of Application: In a typical procedure, the compound is introduced into the reaction chamber along with iron pentacarbonyl. The mixture is then heated to vaporize the precursors and deposit iron onto a substrate .
- Results or Outcomes: The result of this process is the deposition of iron onto a substrate, which can be used in various applications such as the fabrication of electronic devices .
Eigenschaften
CAS-Nummer |
99604-67-8 |
|---|---|
Produktname |
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |
Molekularformel |
C16H25F6N3PRu |
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |
InChI |
InChI=1S/C10H16.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h6H,1-5H3;3*1H3;;/q;;;;-1;+1 |
InChI-Schlüssel |
IYEMDYLFXFMECZ-UHFFFAOYSA-N |
SMILES |
CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
Kanonische SMILES |
CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



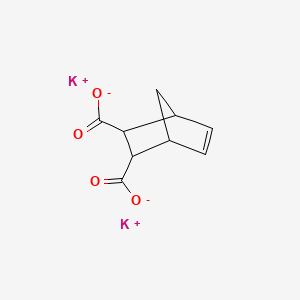
![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)
